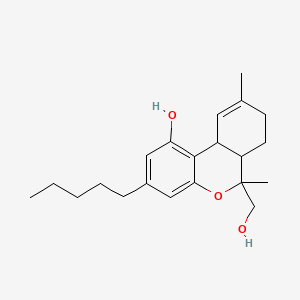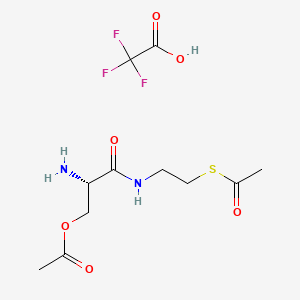
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires careful optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may involve the use of catalysts or specific temperature and pressure conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activity, make it a candidate for drug development and pharmacological research.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(1-((5-((4-(2,4-di-tert-butylphenoxy)butyryl)amino)-2-chlorophenyl)carbamoyl)-3,3-dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
94087-64-6 |
|---|---|
Molecular Formula |
C36H47ClN4O7 |
Molecular Weight |
683.2 g/mol |
IUPAC Name |
methyl 3-[1-[2-chloro-5-[4-(2,4-ditert-butylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]-2-oxo-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C36H47ClN4O7/c1-34(2,3)21-13-16-27(23(18-21)35(4,5)6)48-17-11-12-28(42)38-22-14-15-24(37)25(19-22)39-31(44)29(30(43)36(7,8)9)41-20-26(32(45)47-10)40-33(41)46/h13-16,18-20,29H,11-12,17H2,1-10H3,(H,38,42)(H,39,44)(H,40,46) |
InChI Key |
WKBYPAHBIDBSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=C(NC3=O)C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


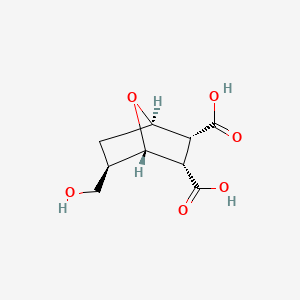
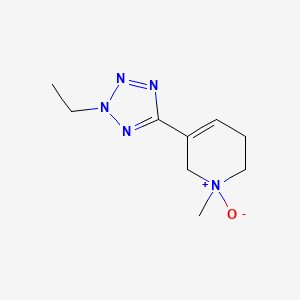
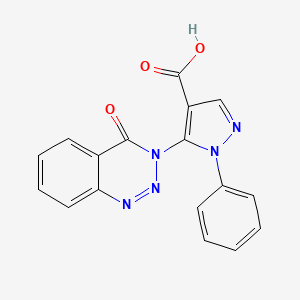

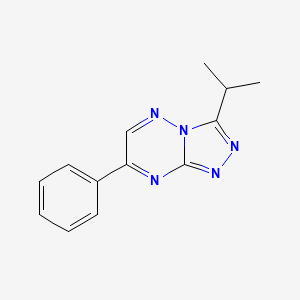

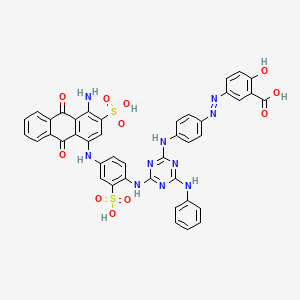
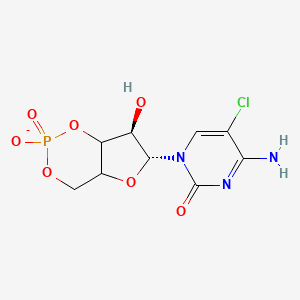

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

